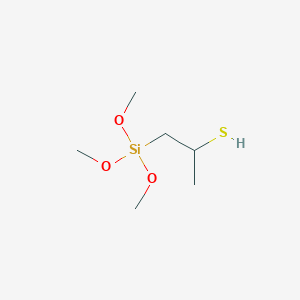

1-(Trimethoxysilyl)propane-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56148-89-1 |

|---|---|

Molecular Formula |

C6H16O3SSi |

Molecular Weight |

196.34 g/mol |

IUPAC Name |

1-trimethoxysilylpropane-2-thiol |

InChI |

InChI=1S/C6H16O3SSi/c1-6(10)5-11(7-2,8-3)9-4/h6,10H,5H2,1-4H3 |

InChI Key |

JHXWINGYJFCASF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)S |

Origin of Product |

United States |

Fundamental Reaction Mechanisms and Interfacial Phenomena

Hydrolytic and Condensation Chemistry of Methoxysilyl Groups

The functionality of 1-(Trimethoxysilyl)propane-2-thiol as a surface modifier is fundamentally rooted in the reactivity of its trimethoxysilyl group. This group undergoes a two-step process: hydrolysis followed by condensation.

Hydrolysis: In the presence of water, the methoxysilyl groups (-Si(OCH₃)₃) hydrolyze to form silanol (B1196071) groups (-Si(OH)₃) and methanol (B129727). shinetsusilicone-global.comresearchgate.netgelest.com This reaction can be catalyzed by either acids or bases. gelest.com The general reactivity of alkoxysilyl groups follows the trend of methoxy (B1213986) groups being more reactive and hydrolyzable than ethoxy groups. shinetsusilicone-global.com Under acidic conditions, the hydrolysis rate is influenced by the number of alkoxy groups, with dimethoxy groups hydrolyzing faster than trimethoxy groups. Conversely, under basic conditions, trimethoxy groups exhibit faster hydrolysis. shinetsusilicone-global.com The hydrolysis process is a critical initial step, as the resulting silanol groups are responsible for bonding to substrate surfaces and for subsequent condensation reactions. researchgate.netkyoto-u.ac.jp The rate of hydrolysis is influenced by several factors, including pH, temperature, concentration, and the amount of available water. researchgate.net For instance, the hydrolysis of γ-glycidoxypropyltrimethoxysilane, a related organosilane, is significantly accelerated by increases in temperature. researchgate.net

Condensation: Following hydrolysis, the newly formed silanol groups can undergo condensation reactions. This involves the reaction of two silanol groups to form a stable siloxane bond (Si-O-Si) and a water molecule. researchgate.netkyoto-u.ac.jp This condensation can occur between silanol groups on adjacent molecules, leading to the formation of a cross-linked network, or between a silanol group and a hydroxyl group on a substrate surface, resulting in covalent bonding to the surface. kyoto-u.ac.jp The condensation of silanols is also influenced by the same factors that affect hydrolysis, such as pH and temperature. gelest.comresearchgate.net The formation of these robust siloxane networks is crucial for the stability and durability of the resulting surface modification. gelest.com

The table below summarizes the key reactions involved in the hydrolysis and condensation of the trimethoxysilyl group.

| Reaction | Reactants | Products | Conditions |

| Hydrolysis | R-Si(OCH₃)₃ + 3H₂O | R-Si(OH)₃ + 3CH₃OH | Presence of water; acid or base catalysis shinetsusilicone-global.comgelest.com |

| Condensation (Molecule-Molecule) | 2 R-Si(OH)₃ | (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Formation of siloxane bonds researchgate.netkyoto-u.ac.jp |

| Condensation (Molecule-Substrate) | R-Si(OH)₃ + Substrate-OH | R-Si(OH)₂-O-Substrate + H₂O | Covalent attachment to hydroxylated surfaces kyoto-u.ac.jp |

Thiol-Metal Adsorption and Bonding Mechanisms

The thiol group (-SH) of this compound provides a secondary, yet equally important, mode of interaction, particularly with metal surfaces. This interaction is characterized by the formation of strong sulfur-metal bonds.

The initial step in the adsorption of thiols onto many metal surfaces involves the cleavage of the sulfur-hydrogen (S-H) bond. acs.orgnih.govrsc.orgresearchgate.net This process, often facilitated by the metal surface itself, results in the formation of a metal-thiolate species. acs.org The cleavage can be influenced by various factors, including the nature of the metal and the reaction conditions. For example, transition metals like nickel, cobalt, and iron can mediate C-S bond cleavage in organosulfur compounds. acs.org While the focus here is on S-H cleavage, the broader context of metal-catalyzed bond cleavage highlights the reactivity of sulfur-containing compounds on metal surfaces. acs.orgnih.govrsc.orgresearchgate.netacs.orgacs.org

Following the cleavage of the S-H bond, a strong covalent bond forms between the sulfur atom and the metal surface. researchgate.netquora.comresearchgate.netcdnsciencepub.com Thiol-based adsorbates are known to be highly compatible with the surfaces of noble metals such as gold, silver, and copper. researchgate.netoaepublish.comuh.edu The sulfur-metal bond, for example the S-Ag bond, is a result of the strong affinity between the soft Lewis base (sulfur) and soft Lewis acids (noble metal ions). datapdf.com This interaction is the primary driving force for the self-assembly of thiol-containing molecules on these surfaces. uh.eduwikipedia.org The strength of these bonds contributes to the stability of the resulting self-assembled monolayers. wikipedia.org For instance, thiol-metal bonds have energies on the order of 100 kJ/mol, making them stable across a range of temperatures and solvents. wikipedia.org The adsorption of thiols has been observed on various metal oxides as well, such as ZnO and TiO₂, where it is believed to occur through the formation of metal-sulfur bonds. rsc.org

The table below outlines the general mechanism for thiol adsorption on a metal surface.

| Step | Description | Key Intermediates/Products |

| 1. Adsorption | The thiol molecule approaches the metal surface. | Physisorbed thiol |

| 2. S-H Bond Cleavage | The S-H bond is broken, often catalytically by the metal. acs.org | Surface-bound thiolate (M-S-R) and a hydrogen atom |

| 3. Sulfur-Metal Bond Formation | A strong covalent bond is formed between the sulfur atom and the metal surface. researchgate.netresearchgate.net | Stable metal-thiolate bond (e.g., Ag-S) |

Self-Assembled Monolayer (SAM) Formation Dynamics

The dual functionality of this compound allows for the formation of complex, well-ordered structures on surfaces, known as self-assembled monolayers (SAMs).

The formation of SAMs from organosulfur compounds on noble metal surfaces like gold and silver is a spontaneous process driven by the strong affinity between sulfur and the metal. researchgate.netoaepublish.comuh.edutandfonline.comharvard.edu The process typically occurs in two kinetic regimes: an initial fast adsorption step, where a significant portion of the monolayer forms within seconds to minutes, followed by a slower organization phase that can take several hours, during which the molecules arrange into a more ordered, crystalline-like structure. uh.eduwikipedia.org The driving force for this self-assembly is the chemisorption of the thiol headgroup onto the substrate. wikipedia.org Intermolecular van der Waals interactions between the propane (B168953) chains of adjacent molecules also play a crucial role in the ordering and packing of the monolayer. oaepublish.comwikipedia.org

The quality and properties of a SAM are significantly influenced by factors such as surface coverage and the presence of defects. acs.orgnih.govaip.orgacs.orgrsc.org Surface coverage, which is the density of molecules on the surface, affects the packing and orientation of the molecules. researchgate.netresearchgate.net At low coverage, molecules may lie flat on the surface, while at higher coverage, they adopt a more upright orientation to maximize packing density. wikipedia.org

The table below summarizes factors influencing SAM formation and quality.

| Factor | Influence on SAM Formation |

| Substrate | The type of metal (e.g., gold, silver, copper) and its crystallographic orientation influence the structure and stability of the SAM. researchgate.netuh.edu |

| Solvent | The choice of solvent can affect the solubility of the thiol and the kinetics of SAM formation. |

| Concentration | The concentration of the thiol solution can impact the rate of adsorption and the final surface coverage. uh.edu |

| Temperature | Temperature can affect the kinetics of both adsorption and the subsequent ordering of the monolayer. oaepublish.com |

| Chain Length | Longer alkyl chains generally lead to more ordered and stable SAMs due to increased van der Waals interactions. wikipedia.orgnih.gov |

| Purity of Thiol | Impurities can disrupt the packing and ordering of the monolayer, leading to defects. |

Silylation Reactions in Complex Chemical Systems

Silylation reactions involving this compound are crucial for the functionalization of various surfaces, leading to tailored interfacial properties. These reactions are typically governed by the hydrolysis of the trimethoxysilyl group and subsequent condensation with hydroxyl groups present on the substrate surface. The thiol group, in turn, provides a reactive site for further chemical modifications or interactions.

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of the silane (B1218182) undergo hydrolysis to form silanol groups (-Si-OH) and methanol as a byproduct. This reaction is often catalyzed by acids or bases.

Si- (OCH₃)₃ + 3H₂O ⇌ Si-(OH)₃ + 3CH₃OH

Condensation: The newly formed silanol groups can then condense with hydroxyl groups (-OH) on a substrate surface (e.g., silica (B1680970), metal oxides) to form stable siloxane bonds (Si-O-Substrate). Alternatively, the silanol groups can self-condense with other silanol groups to form a polysiloxane network on the surface.

Substrate-OH + (HO)₃-Si-R-SH → Substrate-O-Si(OH)₂-R-SH + H₂O 2 R-Si(OH)₃ → (HO)₂ (R-SH)Si-O-Si(R-SH)(OH)₂ + H₂O

Thiol Interaction: The terminal secondary thiol group (-SH) remains available for further reactions. It can form strong covalent bonds with noble metal surfaces, such as gold, or participate in other reactions like thiol-ene click chemistry. vulcanchem.com This dual reactivity is key to its utility in creating complex, functionalized surfaces.

The reactivity of the secondary thiol in this compound may differ from its primary thiol isomer, 3-(trimethoxysilyl)propane-1-thiol, due to steric hindrance, potentially influencing the kinetics and orientation of the molecule on the surface. However, specific research detailing these differences is limited.

Detailed Research Findings

While specific studies focusing exclusively on this compound are not abundant in publicly available literature, extensive research on its isomer, 3-(mercaptopropyl)trimethoxysilane (MPTMS), provides valuable insights that can be cautiously extrapolated. Studies on MPTMS have demonstrated its effectiveness in modifying surfaces like silica and gold. researchgate.netrsc.org

For instance, X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to confirm the presence and chemical state of elements on a modified surface. In a typical analysis of a thiol-silane modified gold surface, the S 2p spectrum would show a peak around 162 eV, characteristic of a gold-thiolate bond, and the Si 2p peak would confirm the presence of the silane. dtic.mil Similarly, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to observe the disappearance of surface silanol peaks and the appearance of characteristic Si-O-Si and C-H stretching vibrations from the grafted silane. dtic.mil

The table below summarizes typical research findings for the characterization of surfaces modified with thiol-containing silanes, which are expected to be similar for this compound.

| Analytical Technique | Observed Feature | Interpretation | Typical Value/Range |

| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | Formation of a metal-thiolate bond | 162.0 - 163.5 eV |

| Si 2p Binding Energy | Presence of silicon from the silane | 102.0 - 104.0 eV | |

| C 1s Binding Energy | Presence of the propyl chain | 284.0 - 286.0 eV | |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) | Si-O-Si Stretching | Formation of a polysiloxane network | 1000 - 1100 cm⁻¹ |

| C-H Stretching | Presence of the propyl chain | 2850 - 2960 cm⁻¹ | |

| S-H Stretching | Presence of free thiol groups | ~2550 cm⁻¹ (often weak) | |

| Contact Angle Goniometry | Water Contact Angle | Change in surface hydrophobicity | Varies with surface coverage and terminal group |

Disclaimer: The data in this table are representative values for thiol-containing silanes and are provided for illustrative purposes. Specific values for this compound may vary.

Further research has shown that the conditions of the silylation reaction, such as solvent, temperature, and concentration, can significantly impact the structure and density of the resulting self-assembled monolayer. dtic.mil For example, anhydrous conditions can lead to more ordered monolayer formation, while the presence of water can promote the formation of thicker, cross-linked polysiloxane layers. researchgate.net

Advanced Materials Science and Engineering Applications

Role as a Coupling Agent and Adhesion Promoter

1-(Trimethoxysilyl)propane-2-thiol is a versatile organosilane compound that functions as a molecular bridge, enhancing the bond between organic polymers and inorganic substrates. This coupling capability is crucial for creating high-performance composite materials with improved mechanical strength and durability.

The primary function of this compound as a coupling agent lies in its bifunctional molecular structure. This structure consists of a trimethoxysilyl group at one end and a thiol (mercapto) group at the other, enabling it to form strong chemical links between organic and inorganic materials. guidechem.com

The trimethoxysilyl end of the molecule is reactive toward inorganic substrates that possess hydroxyl groups, such as glass, silica (B1680970), and metal oxides. In the presence of moisture, the methoxy (B1213986) groups hydrolyze to form reactive silanol (B1196071) groups. These silanol groups then condense with the hydroxyl groups on the inorganic surface, forming stable, covalent siloxane bonds (Si-O-Substrate). diva-portal.org This process, known as silanization, effectively grafts the silane (B1218182) molecule onto the inorganic surface.

Simultaneously, the terminal thiol (-SH) group is available to react and form bonds with a variety of organic polymers. nbinno.com This dual reactivity allows the compound to act as a molecular adhesive, creating a durable bridge at the interface between the inorganic and organic phases. This interfacial bonding is fundamental to the improved performance of composite materials.

Table 1: Functional Groups and Their Reactive Substrates

| Functional Group of this compound | Reactive Substrate | Type of Bond Formed |

| Trimethoxysilyl (-Si(OCH₃)₃) | Inorganic materials with hydroxyl groups (e.g., glass, silica, metal oxides) | Covalent Siloxane (Si-O-Substrate) |

| Thiol (-SH) | Organic polymers (e.g., sulfur-cured rubber, epoxies, polyurethanes) | Covalent or interactive bonds |

Research has shown that treating fillers like silica with this compound improves the interfacial adhesion with polymer matrices such as polyphenylene sulfide (B99878) (PPS), resulting in enhanced thermal and mechanical properties of the composite. bwise.kr In studies involving polypropylene/wollastonite composites, the treatment of the wollastonite filler with silanes led to stronger adhesion, which was reflected in higher yield stress and tensile strength. chem-soc.si

The adhesion-promoting properties of this compound are widely utilized in the formulation of high-performance sealants, adhesives, and coatings. chemimpex.comvestachem.com In these applications, the silane improves the bond between the organic sealant, adhesive, or coating and the inorganic substrate, such as glass, metal, or ceramic. chemimpex.comvestachem.commade-in-china.com

This enhanced adhesion leads to improved durability, chemical resistance, and water repellency. made-in-china.com For instance, it is used in polysulfide and polyurethane caulks and sealants to improve their adhesion to glass and metal surfaces. ecopowerchem.comahelite.com In coatings, it not only enhances adhesion but can also improve corrosion resistance by forming a protective layer on metal surfaces. made-in-china.comhengdasilane.com

In the rubber industry, this compound is a key additive, particularly in silica-filled rubber compounds. nbinno.com It acts as a coupling agent between the silica filler and the rubber matrix, which is crucial for reinforcement. vestachem.comhengdasilane.com The thiol group of the silane can react with the polymer backbone of sulfur-cured elastomers, while the silanol groups bond with the silica surface. nbinno.com

This coupling action leads to a significant improvement in the mechanical properties of the rubber, including:

Increased tensile strength and tear strength nbinno.com

Improved abrasion resistance nbinno.com

Reduced hysteresis, which contributes to lower rolling resistance in tires nbinno.com

The compound is suitable for a variety of natural and synthetic rubbers, including NR, EPDM, SBR, and nitrile rubber. hengdasilane.com

Table 2: Impact of this compound on Silica-Reinforced Rubber Properties

| Property | Effect of Silane Treatment |

| Tensile Strength | Increased |

| Tear Strength | Increased |

| Abrasion Resistance | Improved |

| Rolling Resistance (Hysteresis) | Reduced |

The production of fiberglass-reinforced plastics and other composite materials benefits significantly from the use of this compound. vestachem.comhengdasilane.com Fiberglass surfaces are hydrophilic and can attract moisture, which can weaken the bond between the glass fibers and the polymer matrix. sisib.comsiwinsilicone.com

By treating the fiberglass with this silane, a water-resistant bond is created at the interface. siwinsilicone.com The silane forms a chemical bridge between the glass surface and the resin, leading to composites with enhanced strength and durability. This is crucial for applications in the automotive, marine, aerospace, and construction industries. sisib.com

In the field of electronics, this compound is used to improve the adhesion and reliability of components. vestachem.com It can be used to promote adhesion between different layers or substrates within electronic devices. vestachem.com For example, it has been utilized as a molecular adhesive for the fabrication of vapor-deposited gold electrodes on glass substrates, a technique valuable in the development of sensors and other electronic components. ecopowerchem.comacs.org Its ability to form self-assembled monolayers on various surfaces also makes it useful for surface modification in the development of advanced electronic and sensing devices.

Surface Modification and Functionalization Strategies

The bifunctional nature of this compound, possessing both a hydrolyzable trimethoxysilyl group and a reactive thiol group, makes it a versatile molecule for surface modification and functionalization. guidechem.com The trimethoxysilyl end can form stable covalent bonds with hydroxyl-rich inorganic surfaces, while the terminal thiol group is available for a variety of subsequent chemical reactions. This dual reactivity allows for the tailored alteration of surface properties and the creation of functional interfaces between different materials.

Modification of Inorganic Filler Surfaces (e.g., Silica, Clay, Glass, Carbon Black)

The modification of inorganic fillers is crucial for improving their compatibility and interaction with polymer matrices in composite materials. This compound serves as an effective coupling agent for this purpose.

Silica: The surface of silica nanoparticles can be functionalized with this compound to introduce thiol groups. researchgate.net This modification is achieved through the reaction of the trimethoxysilyl groups with the silanol groups on the silica surface. researchgate.net The presence of thiol groups on the silica surface can enhance the dispersion of the nanoparticles in polymer matrices and provide sites for further chemical reactions, such as thiol-ene click chemistry, to graft other functional molecules. researchgate.net Studies have shown that the grafting ratio of the silane on the nanosilica surface is dependent on the concentration of the silane used. researchgate.net

Clay: Clay minerals, such as montmorillonite, can be surface-modified to enhance their performance in various applications, including as adsorbents for pollutants. ekb.eg The modification of montmorillonite with 3-mercaptopropyl trimethoxysilane has been shown to create a surface with mixed physisorption and chemisorption characteristics for the adsorption of iron ions from potable water. ekb.eg The silanol groups at the edges of the clay sheets are the primary sites for the covalent attachment of the organosilane. scielo.br This functionalization can improve the thermal stability and hydrophobicity of the clay. mdpi.com

Glass: Glass surfaces can be functionalized with this compound to introduce thiol functionalities. diva-portal.org This is accomplished by forming a self-assembled monolayer of the silane on the glass surface, where the trimethoxysilyl group reacts with the surface hydroxyl groups. diva-portal.org This thiol-functionalized surface can then be used to improve the adhesion of polymers, such as in luminescent solar concentrators to prevent delamination. diva-portal.org The modified surface chemistry can be characterized using techniques like attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS). nih.gov

Carbon Black: The surface of carbon black can be modified to alter its properties for different applications. While direct modification with this compound is less common, the general principle of forming covalent bonds between the carbon black surface and a modifying agent is well-established. imaging.org Such modifications can change the surface from hydrophilic to hydrophobic and are crucial for applications in printing inks and coatings. imaging.org

Table 1: Effects of this compound Modification on Inorganic Fillers

| Inorganic Filler | Modification Outcome | Characterization Methods | Reference |

|---|---|---|---|

| Silica | Introduction of thiol functional groups, improved dispersion in polymers. | FTIR, TGA, 29Si NMR | researchgate.netresearchgate.net |

| Clay (Montmorillonite) | Enhanced adsorption of metal ions, increased thermal stability. | XRD, FTIR, TGA | ekb.egmdpi.com |

| Glass | Formation of a thiol-functionalized self-assembled monolayer, improved polymer adhesion. | ATR-FTIR, XPS, Contact Angle Measurement | diva-portal.orgnih.gov |

| Carbon Black | Altered surface polarity (hydrophilic/hydrophobic). | DRIFTS, NMR | imaging.org |

Functionalization of Metal Surfaces (e.g., Gold, Silver, Copper, Quaternary Bronze)

The strong affinity of the thiol group for noble and other metals makes this compound an excellent candidate for the functionalization of metal surfaces. This functionalization can be used to create self-assembled monolayers (SAMs) that alter the surface properties or provide a platform for further chemical modifications.

Gold: Gold surfaces are readily functionalized with thiol-containing molecules to form well-ordered self-assembled monolayers. nih.gov The thiol group of this compound can form a strong gold-sulfur bond, leading to the formation of a stable organic layer on the gold surface. smolecule.com This functionalization is utilized in the development of biosensors and for the immobilization of biomolecules. nih.gov The trimethoxysilyl group can then be used to form a silica-like network, enhancing the stability of the coating.

Silver: Similar to gold, silver surfaces can be functionalized with this compound. The thiol group interacts strongly with the silver surface, enabling the formation of SAMs. smolecule.com This has been applied in the fabrication of silver nanotubes using functionalized silica rods as templates, where the thiol groups aid in the adsorption of silver nanoparticles. researchgate.net

Copper and Quaternary Bronze: While less common than gold and silver, copper and its alloys like quaternary bronze can also be surface-modified with thiol-containing compounds. This modification can be used to improve corrosion resistance and to tailor the surface for specific applications. The thiol group can interact with the copper surface, although the bond may be less stable than with gold or silver.

Table 2: Applications of Metal Surface Functionalization with Thiol-Silanes

| Metal Surface | Application | Functionalization Principle | Reference |

|---|---|---|---|

| Gold | Biosensors, Biomolecule Immobilization | Formation of a stable Au-S bond and a self-assembled monolayer. | nih.govsmolecule.com |

| Silver | Fabrication of Nanostructures | Strong interaction between thiol groups and the silver surface to guide nanoparticle assembly. | smolecule.comresearchgate.net |

| Copper | Corrosion Resistance | Interaction of the thiol group with the copper surface to form a protective layer. | - |

Tailoring Wettability and Surface Energy

The wettability and surface energy of a material are critical properties that can be precisely controlled through surface modification with molecules like this compound. By creating a functionalized surface, the interaction with liquids can be tailored.

The modification of a surface with a silane can alter its surface free energy. nih.gov For instance, the introduction of a hydrocarbon-based silane can decrease the polar contribution to the surface free energy. nih.gov While specific data for this compound is not detailed, the principle of altering surface energy through silanization is well-established. The final surface energy will depend on the nature of the functional group exposed at the surface. The thiol group itself can influence the surface energy, and it can also serve as a reactive site to attach other molecules with desired properties, thereby fine-tuning the wettability.

Silicon Surface Modification for Subsequent Functionalization

The modification of silicon surfaces is of paramount importance in the fields of microelectronics and biosensing. This compound can be used to create a functional layer on silicon wafers.

The trimethoxysilyl group of the molecule can react with the native oxide layer on the silicon surface to form a covalent bond. nih.gov This leaves the thiol group exposed, which can then be used for further functionalization. This two-step process allows for the attachment of a wide range of molecules, including polymers and biomolecules, to the silicon surface. researchgate.net For example, thiol-terminated layers on silicon have been used to control the immobilization of gold nanoparticles. researchgate.net The density and dispersion of the nanoparticles can be influenced by the nature of the chemical layer on the silicon. researchgate.net

Development of Organic-Inorganic Hybrid Materials

The ability of this compound to bridge organic and inorganic components makes it a key ingredient in the synthesis of hybrid materials with novel properties.

Synthesis of Thiol-Modified Chitosan-Silica Nanohybrids

An important application of this compound is in the synthesis of thiol-modified chitosan-silica nanohybrids. These materials have shown promise in biomedical applications.

In the synthesis process, a chitosan-silica nanohybrid is first prepared. This is then functionalized with this compound to introduce thiol groups onto the surface of the nanohybrid. consensus.appresearcher.life The trimethoxysilyl group of the silane reacts with the hydroxyl groups on the silica component of the nanohybrid. The resulting thiol-modified chitosan-silica nanohybrid has been reported to exhibit good antibacterial, antioxidant, and drug delivery properties. consensus.app The presence of thiol groups can also influence the pH-dependent drug release behavior of the material. consensus.app

Poly(acrylic acid)-[3-(trimethoxysilyl)propyl methacrylate]-Al2O3 Composites

In the fabrication of advanced polymer composites, achieving strong interfacial adhesion between the organic polymer matrix and inorganic fillers is paramount for enhancing mechanical and thermal properties. Silane coupling agents are critical in this regard, acting as molecular bridges that connect these disparate phases. mdpi.com

In a composite system comprising Poly(acrylic acid) (PAA), 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), and alumina (Al2O3), the silane plays a crucial role. Alumina nanoparticles are often incorporated into acrylic resins to improve properties like thermal conduction and strength. nih.gov However, the hydrophilic nature of the Al2O3 surface is often incompatible with the more hydrophobic polymer matrix, leading to poor dispersion and weak interfacial bonding. mdpi.com

TMSPMA is employed to functionalize the Al2O3 surface. The mechanism involves two key steps:

Hydrolysis: The trimethoxysilyl groups (-Si(OCH3)3) of TMSPMA hydrolyze in the presence of water to form reactive silanol groups (-Si(OH)3).

Condensation: These silanol groups then condense with the hydroxyl groups present on the surface of the alumina particles, forming stable covalent Si-O-Al bonds. mdpi.comnih.gov

While TMSPMA is explicitly mentioned for its methacrylate functionality, the related thiol-silane, 3-(trimethoxysilyl)-1-propanethiol (MPTMS), has also been used to functionalize Al2O3 nanoparticles for incorporation into acrylic polymer matrices like poly(methyl methacrylate) (PMMA). researchgate.net In this approach, the thiol-functionalized alumina nanoparticles can initiate a controlled radical polymerization of the acrylic monomer, resulting in a "grafting from" strategy that produces covalently bonded polymer chains on the nanoparticle surface. researchgate.net This demonstrates the versatility of functional silanes in tailoring the interface of alumina-acrylic composites.

Hybrid Networks Derived from Biomolecules (e.g., Isosorbide) via Sol-Gel Processes

The sol-gel process is a versatile, low-temperature chemical method for synthesizing organic-inorganic hybrid materials. nih.govmdpi.comias.ac.in It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethoxysilane (TEOS) or organo-functional alkoxysilanes such as 3-(trimethoxysilyl)-1-propanethiol (MPTMS). nih.govepa.gov This "chimie douce" (soft chemistry) approach is particularly suitable for incorporating thermally sensitive organic molecules, including those derived from biomass, into an inorganic silica network. mdpi.commdpi.com

MPTMS is a key precursor in the sol-gel synthesis of thiol-functionalized hybrid materials. nih.govjmst.org The process can be summarized as follows:

Hydrolysis: The trimethoxysilyl groups of MPTMS react with water (often under acidic or basic catalysis) to form silanol groups (Si-OH).

Condensation: These silanols then react with each other or with other hydrolyzed precursors (like TEOS) to form a three-dimensional siloxane (Si-O-Si) network. epa.gov

The result is a stable inorganic silica backbone decorated with pendant propylthiol (-CH2CH2CH2SH) groups. These thiol groups provide reactive sites for further functionalization. nih.gov

Biomolecules like isosorbide, a rigid bicyclic diol derived from glucose, are attractive building blocks for sustainable polymers due to their renewable origin and well-defined stereochemistry. While specific literature detailing the direct sol-gel co-condensation of MPTMS and isosorbide is limited, the principles of creating such a hybrid network are well-established. The hydroxyl groups of isosorbide could potentially be integrated into the network, or more commonly, the thiol groups of the MPTMS-derived gel can be used to attach biomass-derived molecules.

A powerful method for this attachment is the thiol-ene click reaction . nih.govrsc.org This reaction involves the efficient, often UV-initiated, addition of a thiol group across a carbon-carbon double bond (an 'ene'). An isosorbide molecule functionalized with an alkene group (e.g., an allyl or vinyl group) could be covalently and selectively grafted onto the thiol-functionalized silica network created from MPTMS. This approach combines the robustness of the inorganic sol-gel matrix with the unique structural and chemical properties of the biomolecule, leading to novel hybrid materials for a range of applications.

Integration with Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica (Si-O-Si) core and organic functional groups at the vertices. mdpi.com They are considered precise, three-dimensional hybrid building blocks for creating advanced nanocomposites. 3-(Trimethoxysilyl)-1-propanethiol (MPTMS) is a critical precursor for synthesizing one of the most versatile POSS reagents: octa(3-mercaptopropyl)octasilsesquioxane (γHS-POSS or POSS-SH). mdpi.comresearchgate.net

The synthesis of POSS-SH involves the controlled hydrolysis and condensation of MPTMS. The reaction is typically carried out in a methanol (B129727) solution with an alkaline catalyst, such as tetramethylammonium hydroxide. buct.edu.cn These conditions favor the formation of the well-defined cubic cage structure (T8) over random or ladder-like silsesquioxane structures. researchgate.netbuct.edu.cn The resulting POSS-SH molecule is a nanoscale cube with a thiol group at the end of a propyl chain at each of its eight corners. mdpi.com

Table 2: Research Findings on POSS-SH Synthesis and Application

| Finding | Methodology / Technique | Significance | Reference |

|---|---|---|---|

| Successful synthesis of octa(3-mercaptopropyl)octasilsesquioxane (POSS-SH) from MPTMS. | Alkaline-catalyzed hydrolysis and condensation of MPTMS in methanol. | Provides a key nanoscale building block with eight reactive thiol groups for further functionalization. | mdpi.combuct.edu.cn |

| Functionalization of POSS-SH via thiol-ene "click" chemistry. | Photo-initiated radical addition of POSS-SH to various alkene-containing molecules (e.g., polyethers, acrylates). | Enables the creation of well-defined, star-shaped organic-inorganic hybrid polymers with tailored properties. | nih.govmdpi.comresearchgate.net |

| High reaction efficiency and selectivity of thiol-ene reactions. | NMR and FTIR spectroscopy confirming near-quantitative conversion of thiol and ene groups. | Demonstrates the "click" nature of the reaction, which proceeds rapidly under mild conditions without significant side products. | rsc.orgnih.gov |

| Creation of superhydrophobic surfaces. | Thiol-ene reaction of POSS-SH with fluorinated alkenes to create a low-surface-energy coating. | Illustrates the use of POSS-SH to impart specific functionalities, like water repellency, to material surfaces. | nih.gov |

The primary utility of POSS-SH lies in its high reactivity in thiol-ene click chemistry . nih.govnih.gov This reaction is highly efficient and orthogonal, meaning it proceeds rapidly under mild conditions (often with UV light and a photoinitiator) and does not interfere with most other functional groups. nih.gov By reacting POSS-SH with various molecules containing alkene (vinyl) groups, a wide array of complex, precisely structured nanomaterials can be synthesized. For example, reacting POSS-SH with eight equivalents of an allyl-terminated polyether results in a star-shaped amphiphilic polymer with a POSS core and eight polymer arms. mdpi.com This powerful synthetic strategy allows for the integration of the robust, thermally stable POSS core into organic polymer systems, enhancing properties such as mechanical strength, thermal stability, and dimensional stability. researchgate.net

Nanotechnology and Nanostructured Systems

Nanoparticle Surface Modification and Immobilization

The ability to precisely control the surface chemistry of nanoparticles is paramount for their application in various fields. 1-(Trimethoxysilyl)propane-2-thiol serves as a versatile ligand for modifying the surfaces of a wide range of nanoparticles, enhancing their stability, and enabling their integration into complex systems.

Capping Agent for Quantum Dots (e.g., Cadmium Sulfide (B99878) Nanocrystals)

Quantum dots (QDs), which are semiconductor nanocrystals, have gained significant attention for their potential in various applications. frontiersin.org The use of capping agents is crucial in the synthesis of QDs to control their growth and stabilize them. frontiersin.orgmdpi.com Thiols are effective capping agents for the synthesis of semiconductor and metal nanoparticles. frontiersin.org

Specifically, this compound can act as a capping agent, where the thiol group binds to the surface of the nanocrystal. The trimethoxysilyl end of the molecule then provides a reactive group that can be used for further functionalization or for dispersing the quantum dots in different media, such as ionic liquids. nih.gov This dual functionality is particularly advantageous for creating stable and well-distributed quantum dot composites or surface coatings. nih.gov The slower growth rate facilitated by the presence of certain capping agents is beneficial for controlling the emission wavelength of the quantum dots. nih.gov

Table 1: Impact of Thiol Capping Agents on Quantum Dot Properties

| Property | Effect of Thiol Capping Agent | Reference |

| Growth Rate | Can be reduced, allowing for better control over emission wavelength. | nih.gov |

| Stability | Provides stabilization to the nanoparticles. | frontiersin.org |

| Dispersion | The trimethoxysilyl group allows for solubility in various media, including ionic liquids. | nih.gov |

| Emission Wavelength | Can be tuned by adjusting the capping agent and other synthesis parameters. | nih.gov |

Functionalization of Magnetic Nanoparticles (e.g., Iron Oxide)

Magnetic nanoparticles, particularly those made of iron oxide, are of great interest for biomedical applications such as drug delivery and magnetic resonance imaging due to their controllability with external magnetic fields. mdpi.comnih.gov However, to enhance their effectiveness and stability, surface modification is often required. researchgate.net This can involve coating with materials like silicon dioxide or anchoring specific functional groups. researchgate.net

The exposed thiol groups on the surface then serve as a platform for further modifications. rmit.edu.vnmdpi.com For example, they can act as transfer agents in free-radical polymerization, allowing for the grafting of various polymers onto the nanoparticle surface. rmit.edu.vnmdpi.com This creates core-shell hybrid materials with altered solution behavior and, in some cases, increased stability. mdpi.com The functionalization enhances the stability and biocompatibility of the magnetic nanoparticles, making them suitable for a range of biomedical applications. nih.gov

Table 2: Characterization of Thiol-Functionalized Magnetic Nanoparticles

| Characterization Technique | Information Obtained | Reference |

| Dynamic Light Scattering (DLS) | Particle size distribution before and after coating. | mdpi.com |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (siloxane shell and polymer) bound to the nanoparticles. | mdpi.com |

| Transmission Electron Microscopy (TEM) | Visualizes the size and morphology of the core-shell nanoparticles. | mdpi.com |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms the elemental composition of the modified nanoparticles. | mdpi.com |

| Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) | Identifies the presence of functional groups from the silane (B1218182) and polymer coatings. | mdpi.com |

Modification of Carbon Nanomaterials (e.g., Multi-Walled Carbon Nanotubes)

Carbon nanotubes (CNTs) possess remarkable mechanical, electrical, and thermal properties, making them attractive for various applications, including in composite materials and biomedical devices. semanticscholar.orgmdpi.com However, their strong tendency to aggregate and their potential toxicity have limited their widespread use. semanticscholar.orgmdpi.com Surface modification is a critical step to overcome these challenges and improve their dispersibility and biocompatibility. semanticscholar.orgmdpi.com

One effective method for modifying the surface of CNTs is through "thiol-ene" click chemistry. researchgate.net This approach can be used to graft polymers, such as polystyrene, onto the surface of multi-walled carbon nanotubes (MWCNTs). researchgate.net In this process, a thiol-terminated polymer is prepared and then reacted with the CNTs. researchgate.net While the provided search results focus on other thiol-containing molecules, the principle can be extended to this compound. The thiol group of this molecule could potentially react with the CNT surface, while the trimethoxysilyl group would be available for further reactions, such as hydrolysis and condensation to form a silica-like coating or to bond with other materials.

Another strategy involves a combination of a mussel-inspired method and "thiol-Michael" click chemistry to modify the CNT surface. semanticscholar.orgmdpi.com In this case, the CNT is first treated with dopamine, followed by the anchoring of a thiol-grafted polymer, which improves the long-term dispersion of the CNTs in water and enhances their biocompatibility. semanticscholar.orgmdpi.com

Directed Growth and Self-Assembly of Metallic Nanoparticles

The ability to control the growth and assembly of metallic nanoparticles is crucial for the fabrication of functional nanostructures. This compound can play a role in this process. The thiol group can bind to the surface of metallic nanoparticles, such as gold, influencing their nucleation and growth. mdpi.com

The trimethoxysilyl groups can then undergo hydrolysis and condensation reactions, leading to the formation of a silica (B1680970) network that can direct the self-assembly of the metallic nanoparticles into ordered structures. This approach allows for the creation of well-defined nanoparticle arrays and other complex architectures with tailored optical and electronic properties.

Fabrication of Nanostructured Devices and Advanced Sensing Platforms

The unique properties of this compound also make it a valuable component in the fabrication of advanced devices and sensors at the nanoscale.

Surface Modification for Biosensor Development and Biomolecule Immobilization

The development of sensitive and selective biosensors is a key area of research in nanotechnology. This compound is instrumental in the creation of such devices. The trimethoxysilyl group allows for the stable attachment of the molecule to a variety of substrates commonly used in biosensors, such as glass or silicon dioxide. rmit.edu.vn

Development of Chromogenic Chemodosimeters

Chromogenic chemodosimeters are chemical sensors that signal the presence of a specific analyte through a visually perceptible color change. The development of these systems using 3-(Trimethoxysilyl)-1-propanethiol often involves its application in the surface modification of gold nanoparticles (AuNPs). The principle behind these chemodosimeters is the change in the localized surface plasmon resonance (LSPR) of AuNPs, which is highly dependent on the distance between the nanoparticles.

In a typical configuration, 3-(Trimethoxysilyl)-1-propanethiol is used to functionalize a substrate, such as silica, to which AuNPs are then anchored via the thiol group. Alternatively, the thiol group can directly stabilize AuNPs in a colloidal solution. The introduction of a target analyte can induce the aggregation or dispersion of the AuNPs, leading to a distinct color change. For instance, a solution of dispersed AuNPs typically appears red, while aggregated AuNPs appear blue or purple.

While direct research on chromogenic chemodosimeters explicitly using 3-(Trimethoxysilyl)-1-propanethiol is specific, the foundational principles are well-established in studies using thiol-functionalized AuNPs for colorimetric sensing. nih.gov For example, various thiol ligands are used to cap AuNPs, creating a stable colloid. nanoprobes.com The introduction of certain analytes can disrupt this stabilization, leading to aggregation and a corresponding color change. This mechanism forms the basis for the development of colorimetric sensors for a wide range of target molecules. nih.gov

| Nanomaterial | Functionalizing Agent | Detection Principle | Application |

| Gold Nanoparticles (AuNPs) | Thiol-containing ligands | Analyte-induced aggregation or disaggregation leading to a color change from red to blue/purple. | Colorimetric sensing of various analytes. |

| Malonamide-functionalized AuNPs | Dual-function precursor ligand with a sodium thiosulfate (B1220275) group and a tetramethylmalonamide group. | Selective binding of lanthanide ions causing a colorimetric response. nih.gov | Selective and sensitive detection of trivalent lanthanide ions. nih.gov |

Construction of Nanodetectors for Metal Ions

The unique affinity of the thiol group for heavy metal ions has positioned 3-(Trimethoxysilyl)-1-propanethiol as a key component in the construction of nanodetectors for environmental monitoring and remediation. These nanodetectors are often based on mesoporous silica materials, which offer a high surface area for functionalization.

The trimethoxysilyl end of the 3-(Trimethoxysilyl)-1-propanethiol molecule readily reacts with the silanol (B1196071) groups on the surface of mesoporous silica, creating a stable, covalent bond. This process results in a dense layer of thiol groups lining the pores of the silica. These thiol-functionalized mesoporous silica materials act as highly efficient sorbents for heavy metal ions such as lead (Pb(II)), mercury (Hg(II)), and cadmium (Cd(II)). kashanu.ac.ir

The detection and removal of metal ions occur through the strong coordination between the soft acid (metal ion) and the soft base (sulfur atom of the thiol group). This interaction effectively traps the metal ions within the porous structure of the silica. The amount of captured metal can then be quantified using various analytical techniques, providing a measure of the initial concentration of the metal ion in the sample.

Recent studies have demonstrated the high efficacy of these materials. For instance, mesoporous silica functionalized with 3-(mercaptopropyl)trimethoxysilane has been successfully used for the removal of Pb(II) ions from aqueous solutions, with the efficiency being dependent on factors like pH and contact time. kashanu.ac.ir Furthermore, co-functionalization of mesoporous silica with both aminopropyl and mercaptopropyl groups has been shown to effectively extract various metal ions, including chromium (Cr), nickel (Ni), iron (Fe), and manganese (Mn). sigmaaldrich.com

| Nanomaterial Platform | Functionalizing Agent | Target Metal Ions | Key Findings |

| Mesoporous Silica | 3-(Mercaptopropyl)trimethoxysilane | Pb(II) | Efficient removal from aqueous solutions, dependent on pH and contact time. kashanu.ac.ir |

| Mesoporous Silica | Aminopropyl and Mercaptopropyl groups | Cr, Ni, Fe, Mn, Pd | High sorptive capacities for various metal ions. sigmaaldrich.com |

| Mesoporous Silica | Phenyl monolayers with non-covalently bound mercaptans | Heavy metals | Exceptional metal capture from contaminated natural water. ohsu.edu |

The versatility of 3-(Trimethoxysilyl)-1-propanethiol continues to drive innovation in nanotechnology, enabling the development of robust and reliable nanostructured systems for a variety of sensing and detection applications.

Adsorption and Separation Science Applications

Heavy Metal Adsorption from Aqueous Solutions

The thiol group is a soft base according to the Hard and Soft Acids and Bases (HSAB) theory, which leads to strong interactions with soft acid metal ions. This principle is the foundation for its extensive use in capturing toxic heavy metals from water.

The adsorption of divalent cations such as cobalt (Co²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺) onto thiol-functionalized surfaces is a complex process. The primary mechanism is chelation, where the sulfur atom of the thiol group forms a coordinate bond with the metal ion. This interaction is highly effective for the removal of these metals from aqueous solutions.

Research on silica (B1680970) gels modified with chelating agents demonstrates significantly higher uptake for Co(II) and Ni(II) compared to unmodified silica. ucm.es For instance, the maximum uptakes for Co(II) and Ni(II) by an EDTA-modified silica gel were found to be 20.0 mg/g and 21.6 mg/g, respectively. ucm.es Ion-imprinted polymers (IIPs) with thiol functional groups have also been synthesized for the selective adsorption of cadmium. A Cd²⁺-IIP showed high selectivity for Cd²⁺ even in the presence of competing ions like Cu²⁺, Ni²⁺, and Zn²⁺, which is attributed to specific recognition cavities matching the size and coordination geometry of the target ion. nih.gov

The adsorption process is pH-dependent. As the pH increases, the competition from H⁺ ions for the active sites decreases, leading to enhanced metal ion uptake. However, at very high pH values, metal ions may precipitate as hydroxides, which can complicate the adsorption process.

Table 1: Adsorption Capacities for Divalent Cations on Thiol-Functionalized Materials

| Metal Ion | Adsorbent Type | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Co(II) | Ion-imprinted polymer | 175 | - | osti.gov |

| Co(II) | EDTA-modified silica gel | 20.0 | 3 | ucm.es |

| Ni(II) | EDTA-modified silica gel | 21.6 | 3 | ucm.es |

| Cd(II) | Thiol-functionalized magnesium phyllosilicate | 210 | - | nih.gov |

| Cd(II) | Cd²⁺-ion-imprinted polymer | - | - | nih.gov |

Note: The data presented is for various thiol and chelating group-functionalized materials, serving as an analogue for the expected performance of 1-(Trimethoxysilyl)propane-2-thiol functionalized substrates.

Thiol-functionalized materials exhibit exceptionally high affinity for soft trace metal ions like silver (Ag⁺), copper (Cu²⁺), mercury (Hg²⁺), and lead (Pb²⁺). The strong bond formation between sulfur and these metals leads to high removal efficiencies and capacities.

Mercury, in particular, shows a very strong affinity for thiol groups. Studies on thiol-functional adsorbents have reported mercury uptake capacities as high as 603 mg/g. nih.gov The selectivity for mercury is often very high, even in the presence of other competing ions. researchgate.netmdpi.com The binding affinity for various heavy metals on thiol-modified surfaces often follows the order Cd(II) < Pb(II) < Cu(II) < Hg(II). osti.gov

Table 2: Comparative Adsorption Performance for Trace Metal Ions

| Metal Ion | Adsorbent Type | Max. Adsorption Capacity (mg/g) | Key Findings | Reference |

|---|---|---|---|---|

| Ag(I) | Magnetic thiol-containing adsorbent | - | Effective extraction from aqueous solutions. | - |

| Cu(II) | Mercapto-amine modified silica | ~190 | Highly selective with fast equilibrium (30 min). | - |

| Hg(II) | Thiol-functionalized magnesium phyllosilicate | 603 | Unprecedented metal ion uptake capacity. | nih.gov |

| Hg(II) | Thiol-rich hydrogel nanocomposite | 256.41 | Langmuir isotherm best fit experimental data. | researchgate.net |

| Pb(II) | Thiol-functionalized magnesium phyllosilicate | 365 | Highly effective for lead adsorption. | nih.gov |

| Pb(II) | Thiol-rich hydrogel nanocomposite | 227.27 | Spontaneous adsorption process. | researchgate.net |

Note: This table summarizes findings from various thiol-functionalized materials to indicate the potential of this compound based adsorbents.

Removal of Organic Pollutants (e.g., Dyes like Methylene Blue) from Wastewater

While primarily known for heavy metal removal, thiol-functionalized materials can also be employed for the adsorption of certain organic pollutants, such as cationic dyes. Methylene blue, a common pollutant from the textile industry, is a cationic dye that can be removed from wastewater using surfaces modified with thiol-silanes.

Gas Adsorption Studies (e.g., Carbon Dioxide)

The application of thiol-functionalized materials for gas adsorption, particularly for carbon dioxide (CO₂), is less common than their use in liquid-phase separations. Amine-functionalized silanes are the industry standard for CO₂ capture due to the chemical reaction between the basic amine groups and acidic CO₂.

However, research into novel materials sometimes includes thiol functionalization for comparative purposes or for specific catalytic applications. For instance, thiol groups have been incorporated into materials to serve as selective adsorbents for certain contaminants in gas streams. ucm.es In the context of CO₂ electroreduction, thiol ligands on a silver catalyst surface were found to optimize the binding of key intermediates, thus promoting the conversion of CO₂ to carbon monoxide (CO). nih.gov While direct adsorption of CO₂ on thiol-functionalized silanes is not a primary application, the modification of porous supports like SBA-15 with these silanes can be achieved using environmentally friendly solvents like supercritical CO₂, demonstrating the versatility of these materials in different processing environments. ucm.es

Advanced Solid Phase Extraction (SPE) Techniques

Solid phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution. The high selectivity of the thiol group for heavy metals makes this compound an excellent functionalizing agent for creating SPE sorbents.

By grafting this silane (B1218182) onto a solid support (e.g., silica, magnetic nanoparticles), a sorbent can be produced that selectively extracts trace amounts of heavy metal ions from complex matrices like environmental water or biological samples. nih.govacs.org The process involves passing the sample through a cartridge packed with the thiol-functionalized sorbent. The target metal ions are retained on the sorbent, while other components of the matrix pass through. The captured metals can then be eluted with a small volume of a suitable solvent, such as an acidic solution, for subsequent analysis. acs.org This technique is crucial for preconcentrating analytes that are present at levels below the detection limits of analytical instruments.

Chromatographic Applications, including Liquid Chromatography Support Modification

In liquid chromatography (LC), the stationary phase plays a critical role in the separation of analytes. Modifying common supports like silica with organosilanes is a fundamental technique for creating a vast array of stationary phases with different selectivities.

Grafting this compound onto a silica support introduces thiol functional groups to the stationary phase. This modification can be used in several ways:

Normal-Phase or HILIC: The thiol group is polar and can participate in hydrophilic interactions, potentially allowing for separations in hydrophilic interaction chromatography (HILIC) mode.

Reversed-Phase: While not a traditional hydrophobic group, the propyl chain provides some non-polar character.

Affinity Chromatography: The most significant application would be in affinity or chelation chromatography. The thiol groups can selectively retain metal ions or organometallic compounds, allowing for their separation and analysis.

The use of trifunctional silanes for modifying silica can create polymeric phases that offer enhanced stability at high pH compared to monomeric phases, which is a significant advantage in developing robust HPLC methods. chromatographyonline.com The ability to tailor the surface chemistry of chromatographic supports with functional silanes is a cornerstone of modern separation science. nih.govmdpi.com

Computational and Theoretical Investigations

Molecular Calculations and Simulations

Molecular calculations and simulations offer a microscopic view of the behavior of 1-(trimethoxysilyl)propane-2-thiol, providing data on its electronic characteristics and potential interactions with other molecules.

Analysis of Electronic Properties (e.g., HOMO-LUMO Band Gaps)

The electronic properties of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative HOMO-LUMO Gap Calculation for a Related Organosilane

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on typical values for similar organofunctional silanes. Specific values for this compound would require dedicated computational studies.

Docking Simulations for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery, it can also be applied to understand the interactions of molecules like this compound with surfaces or other molecules.

Specific docking simulation studies for this compound are not prevalent in the reviewed literature. However, the principles of molecular docking can be applied to model its interaction with various substrates. Such simulations would involve defining the three-dimensional structure of this compound and a target surface (e.g., a metal oxide or a polymer). The docking algorithm would then explore possible binding modes and rank them based on a scoring function, which estimates the binding affinity. These simulations could reveal key interactions, such as hydrogen bonding involving the thiol group or the formation of coordinate bonds with metal surfaces.

Density Functional Theory (DFT) Studies of Adsorption

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study the adsorption of molecules on surfaces, providing insights into binding energies, geometries, and the nature of the chemical bonds formed.

Propanethiol Adsorption on Metal Surfaces

While direct DFT studies on this compound are limited, extensive research exists on the adsorption of propanethiol on various metal surfaces. These studies serve as a valuable proxy for understanding the behavior of the thiol group in the target molecule.

DFT calculations have been used to investigate the adsorption and decomposition of 1-propanethiol on Ga-rich GaAs (001) surfaces. These studies predicted a facile dissociative adsorption of 1-propanethiol, leading to a chemisorbed propanethiolate and hydrogen. osti.gov The subsequent C-S bond scission of the propanethiolate species was also modeled, providing insights into the reaction pathways and energy barriers. osti.gov

Similarly, investigations into the adsorption of 1-propanethiol on GaP(001) surfaces using a combination of STM, XPS, and DFT have provided atomic-level details of the adsorption and decomposition mechanisms. nii.ac.jp These studies probe the structures and energetics of reaction intermediates, offering a comprehensive picture of the surface chemistry. nii.ac.jp

Table 2: Illustrative Adsorption Energies of Thiols on Metal Surfaces from DFT Studies

| Adsorbate | Surface | Adsorption Energy (eV) |

| Methanethiol | Au(111) | -0.5 to -1.0 |

| Propanethiol | Cu(111) | -1.2 to -1.8 |

| Benzenedimethanethiol | Au(111) | -1.5 to -2.0 |

Note: These are representative values from various DFT studies and are intended to provide a general understanding of thiol-metal interactions.

Theoretical Insight into SAM Formation Mechanisms

The trimethoxysilyl group of this compound enables the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces. DFT studies have been instrumental in elucidating the mechanisms of SAM formation for organosilanes.

The formation of covalently bound silane (B1218182) monolayers is generally understood to involve three main steps:

Hydrolysis: The trimethoxysilyl groups hydrolyze in the presence of water to form silanol (B1196071) groups (-Si(OH)3).

Adsorption: The resulting silanols physically adsorb onto the hydroxylated surface.

Condensation: Covalent Si-O-Si bonds form between the silanol groups and with the hydroxyl groups of the substrate, leading to a cross-linked network.

Theoretical studies have explored the initial stages of this process, including the adsorption of the silane molecules and the subsequent hydrolysis and condensation reactions. For (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), a closely related isomer, studies have shown that prior to hydrolysis, the molecules can form an organized monolayer with the methoxy (B1213986) headgroups oriented largely parallel to the surface. osti.govacs.org Upon hydrolysis, the molecules cross-link through the formation of siloxane bonds, creating a stable film. osti.govacs.org

Structural Calculations of Adsorbates

For thiol-based SAMs, theoretical calculations have been used to predict the arrangement of the molecules within the monolayer. thegoodscentscompany.com These studies have provided insights into the packing density, tilt angle of the alkyl chains, and the nature of the sulfur-metal bond. For instance, studies on the adsorption of 1,3-benzenedimethanethiol on Au(111) have considered various configurations where both sulfur atoms are deprotonated and interact with the gold surface. researchgate.net

While specific structural calculations for adsorbed this compound are not available, it is expected that the thiol group would anchor the molecule to metal surfaces, and the trimethoxysilyl group would undergo hydrolysis and condensation on oxide surfaces, leading to a covalently bound and cross-linked monolayer. The propyl chain would adopt a specific conformation to accommodate the packing within the SAM.

Analytical and Characterization Methodologies in Research

Vibrational and Electronic Spectroscopy

Spectroscopic methods are fundamental in identifying the molecular structure of 1-(Trimethoxysilyl)propane-2-thiol by probing its vibrational and electronic states.

Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. thermofisher.com For this compound, the spectra would exhibit characteristic peaks for both the thiol and the trimethoxysilyl groups.

The thiol (-SH) group gives rise to several distinct vibrations. The S-H stretching (νS-H) mode appears around 2550 cm⁻¹. This peak is notoriously weak in FTIR spectra due to the low polarity of the S-H bond but is typically observable in Raman spectra. rsc.org The C-S stretching (νC-S) vibrations are found in the fingerprint region of the Raman spectrum, generally between 650-700 cm⁻¹, where there is less interference from other functional groups. rsc.org Additionally, a C-S-H bending (βCSH) mode can be observed around 850 cm⁻¹. rsc.org

The trimethoxysilyl (-Si(OCH₃)₃) group and the propyl backbone produce a more complex set of signals. Strong absorption bands corresponding to Si-O-C and Si-O stretching are expected in the 800-1200 cm⁻¹ region of the FTIR spectrum. researchgate.netresearchgate.net Specifically, the asymmetric Si-O-C stretch is typically very strong and appears around 1080-1100 cm⁻¹. The C-H stretching vibrations from the propyl chain and the methoxy (B1213986) groups are expected in the 2800-3000 cm⁻¹ range. researchgate.net

The combined use of FTIR and Raman spectroscopy provides a comprehensive fingerprint for the molecular structure of this compound. scielo.org.mx

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

| Thiol (-SH) | S-H Stretch | ~2550 | Raman |

| Thiol (-CSH) | C-S-H Bend | ~850 | Raman |

| Thiol (C-S) | C-S Stretch | 650 - 700 | Raman |

| Alkyl (C-H) | C-H Stretch | 2800 - 3000 | FTIR & Raman |

| Trimethoxysilyl (Si-O-C) | Asymmetric Stretch | 1080 - 1100 | FTIR |

| Trimethoxysilyl (Si-O) | Symmetric Stretch | 800 - 850 | FTIR |

Reflection-Absorption Infrared Spectroscopy (RAIRS)

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly surface-sensitive variant of FTIR, designed to analyze ultrathin films and self-assembled monolayers (SAMs) on reflective substrates, typically metals. acs.orgaps.org While no specific RAIRS studies on this compound are available, its bifunctional nature makes it an ideal candidate for such analysis. The thiol group can form a strong covalent bond with gold surfaces, while the trimethoxysilyl group can anchor to oxide surfaces.

In a hypothetical RAIRS study of a monolayer on a gold surface, the technique would provide information on the chemical integrity and orientation of the adsorbed molecules. According to the surface selection rule in RAIRS, only vibrational modes with a dipole moment component perpendicular to the metal surface are strongly active. acs.org By analyzing the relative intensities of the C-H, Si-O, and other characteristic bands, the tilt angle and packing density of the molecules in the monolayer could be determined. It is important to note that peak positions in RAIRS can differ from those in standard transmission spectra due to optical effects in the thin film. acs.org

Microscopic and Surface Characterization Techniques

Microscopic and surface analysis techniques are employed to investigate the morphological and structural effects of applying this compound to various substrates.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at a microscopic level. Although no SEM studies were found that specifically use this compound, its primary application as a coupling agent or surface modifier makes SEM an essential characterization tool. For instance, if this silane (B1218182) were used to functionalize nanoparticles or to apply a coating to a substrate, SEM would be used to assess the outcome. The analysis could reveal the uniformity of the silane coating, changes in surface roughness, and whether the treatment caused aggregation or specific patterning of nanoparticles on the surface.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the principal method for determining the crystalline structure of materials. As a liquid, this compound is amorphous and would not produce a distinct diffraction pattern itself. sigmaaldrich.com The utility of XRD in this context is to analyze the crystalline nature of a substrate that has been modified by the silane. For example, if this compound were applied to a crystalline metal oxide powder, XRD would be used to confirm that the underlying crystal structure of the oxide was not altered during the silanization process. researchgate.net The analysis would involve comparing the diffractograms of the material before and after treatment, looking for any shifts in peak positions, changes in peak intensities, or the appearance of new crystalline phases, which could indicate a chemical reaction or degradation of the substrate.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing surfaces modified with this compound, XPS is critical for confirming the covalent attachment and integrity of the silane layer.

In a typical analysis of a substrate (e.g., silica (B1680970), gold) functionalized with this compound, high-resolution spectra of several key elements are examined. The Si 2p spectrum is used to investigate the silicon's chemical environment. A peak around 102-103 eV is characteristic of Si-O bonds within a siloxane network (Si-O-Si) and the Si-C bond of the propyl chain. nih.gov The S 2p spectrum provides direct evidence of the thiol group. For a thiol group covalently bonded to a gold surface, the S 2p3/2 peak typically appears at approximately 162 eV. A peak around 163-164 eV would indicate the presence of unbound, free thiol groups.

The O 1s spectrum, typically showing a peak around 532 eV, corresponds to the Si-O-Si network formed upon hydrolysis and condensation of the methoxy groups. thieme-connect.com The C 1s spectrum can be deconvoluted to show contributions from the propyl chain's C-C and C-S bonds (~285 eV) and the C-Si bond (~284 eV). By analyzing the atomic ratios of these elements (e.g., S:Si), the stoichiometry of the bound layer can be assessed. nih.gov This quantitative analysis helps confirm the formation of a monolayer or multilayer and the degree of cross-linking within the siloxane film.

Table 1: Representative XPS Binding Energies for a Surface Modified with Mercapto-Silane

| Element | Orbital | Binding Energy (eV) | Corresponding Functional Group |

|---|---|---|---|

| Silicon | Si 2p | ~102.5 | R-Si -(O-Si)x |

| Sulfur | S 2p3/2 | ~162.0 | S -Au (Bound Thiolate) |

| Sulfur | S 2p3/2 | ~163.5 | R-S H (Free Thiol) |

| Oxygen | O 1s | ~532.2 | Si-O -Si |

Contact Angle Measurements

Contact angle goniometry is a technique used to measure the wettability of a surface, which is determined by the surface free energy. The angle formed by a liquid droplet on a solid surface is measured to quantify this property. Modifying a surface with this compound is expected to significantly alter its surface energy and, consequently, its wetting behavior.

For instance, a hydrophilic substrate like clean silica or glass exhibits a low water contact angle due to the prevalence of surface silanol (B1196071) (Si-OH) groups. Upon functionalization with this compound, the surface is coated with a layer of organosilane. The propyl-thiol groups replace the polar silanols, leading to a more hydrophobic surface. This increased hydrophobicity is observed as a significant increase in the water contact angle. The magnitude of this change provides a qualitative measure of the success and density of the silane coating. This technique is valuable for rapidly assessing the effectiveness of the surface modification process before and after treatment.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material and its composition by measuring the change in mass as a function of temperature. When this compound is grafted onto a substrate like silica nanoparticles, TGA can be used to quantify the amount of organic material bound to the inorganic support. rsc.org

A typical TGA thermogram of silica nanoparticles functionalized with this silane shows distinct stages of weight loss. researchgate.netresearchgate.net

Below 200°C: A minor weight loss is typically observed, corresponding to the desorption of physically adsorbed water and solvent molecules from the surface. researchgate.net

200°C to 600°C: This region shows the most significant weight loss, which is attributed to the thermal decomposition of the covalently bound this compound molecules. The propyl-thiol chains undergo combustion and degradation.

Above 600°C: A continued, gradual weight loss may occur due to the condensation of remaining surface silanol groups on the silica support, releasing water.

By comparing the TGA curve of the functionalized material to that of the bare substrate, the percentage of weight loss corresponding to the organic silane can be calculated. herts.ac.uk This allows for the determination of the grafting density, or the amount of silane per unit area of the substrate. flinders.edu.au

Table 2: Typical Decomposition Stages in TGA for Silane-Functionalized Silica

| Temperature Range (°C) | Event | Description of Mass Loss |

|---|---|---|

| 30 - 200 | Desorption | Removal of physisorbed water and residual solvents. |

| 200 - 600 | Decomposition | Degradation and combustion of the organic propyl-thiol chain. |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods such as Cyclic Voltammetry (CV) are used to study the properties of modified electrode surfaces. The thiol group of this compound can form a strong covalent bond with gold surfaces, making it an effective linker molecule for immobilizing materials onto gold electrodes.

In a typical experiment, a gold electrode is functionalized with the silane. The trimethoxysilyl end can be used to attach other molecules or to form a cross-linked network, while the thiol group anchors the film to the gold. CV can then be used to characterize this modified surface. researchgate.net The experiment involves scanning the potential of the electrode and measuring the resulting current. The presence of the silane layer can block or facilitate electron transfer for a redox probe (e.g., a ferricyanide/ferrocyanide couple) in solution. A change in the peak currents or the separation between the anodic and cathodic peaks compared to a bare electrode indicates successful surface modification. Furthermore, the thiol group itself can undergo electrochemical oxidation at sufficiently positive potentials, which would be observable as an irreversible anodic peak in the cyclic voltammogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and for analyzing the network formed after its hydrolysis and condensation.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -Si-O-CH ₃ | ~3.6 (singlet) | ~50.5 |

| -SH | ~1.6 (doublet) | - |

| -Si-CH ₂- | ~0.8 (multiplet) | ~15 |

| -CH (SH)- | ~3.0 (multiplet) | ~35 |

The ¹H NMR spectrum would show a characteristic singlet for the nine equivalent methoxy protons (~3.6 ppm). The protons of the propyl chain would appear as complex multiplets in the upfield region, with the methine proton adjacent to the thiol group being the most downfield (~3.0 ppm). The ¹³C NMR spectrum would show distinct signals for the methoxy carbon, as well as for the three different carbons of the propane-2-thiol chain.

Silicon-29 NMR (²⁹Si NMR) for Hybrid Network Analysis

²⁹Si NMR spectroscopy is uniquely suited for studying the hydrolysis and condensation of the trimethoxysilyl group. This technique provides detailed information about the connectivity of the silicon atoms in the resulting polysiloxane network. ucsb.eduacs.org

The degree of condensation is described using the T-notation, where 'T' signifies a trifunctional silicon atom (R-Si(OX)₃). The superscript 'n' in Tⁿ indicates the number of siloxane (Si-O-Si) bonds connected to the silicon atom. researchgate.netresearchgate.net

T⁰: Monomeric, unreacted silane (R-Si(OMe)₃).

T¹: A silicon atom bonded to one other silicon atom via an oxygen bridge (a dimer or end-group).

T²: A silicon atom bonded to two other silicon atoms (a linear chain unit).

T³: A fully condensed silicon atom bonded to three other silicon atoms (a cross-linking point).

Table 4: General ²⁹Si NMR Chemical Shift Assignments for T-Structures

| Species | Structure | Degree of Condensation | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| T⁰ | R-Si(OR')₃ | 0 | -40 to -45 |

| T¹ | R-Si(OR')₂(O-Si) | 1 | -48 to -52 |

| T² | R-Si(OR')(O-Si)₂ | 2 | -56 to -60 |

Elemental and Compositional Analysis (e.g., Energy Dispersive X-ray (EDX))

Energy Dispersive X-ray (EDX) spectroscopy is a standard analytical technique used to determine the elemental composition of a material. In the context of this compound, EDX is instrumental in verifying the successful grafting of the silane onto a substrate. When a material, such as silica or a metal-organic framework, is modified, the EDX spectrum will show the appearance of new elemental peaks corresponding to the silane.

The key indicators of successful functionalization with this compound are the detection of Sulfur (S) from the thiol group and Silicon (Si) from the silyl (B83357) group. The quantitative analysis provided by EDX allows researchers to determine the relative atomic or weight percentages of these elements on the surface, offering insight into the density and uniformity of the modification. researchgate.netresearchgate.net For instance, research on thiol-functionalized metal-organic frameworks uses EDX to confirm the presence of C, O, Cu, and S, with the relative content of sulfur indicating the amount of the thiol group successfully grafted onto the framework. researchgate.net

Below is a representative table of EDX data showing the elemental composition of a silica substrate before and after modification with this compound.

Table 1: Example of EDX Elemental Analysis of a Modified Silica Substrate

| Element | Unmodified Silica (Weight %) | Modified Silica (Weight %) |

|---|---|---|

| O | 53.2 | 48.5 |

| Si | 46.8 | 39.1 |

| C | - | 8.2 |

| S | - | 4.2 |

Zeta Potential Measurements